
2,3,9,10-Tetrafluoro-6,13-dihydropentacen-6-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,9,10-Tetrafluoro-6,13-dihydropentacen-6-OL is a fluorinated organic compound with the molecular formula C22H12F4OThe presence of fluorine atoms in its structure imparts distinct chemical and physical properties, making it a subject of interest in research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,9,10-Tetrafluoro-6,13-dihydropentacen-6-OL typically involves multi-step organic reactions. One common method includes the fluorination of pentacene derivatives followed by hydrolysis to introduce the hydroxyl group. The reaction conditions often require the use of strong fluorinating agents and controlled temperatures to ensure selective fluorination .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process is optimized to achieve high yields and purity of the final product, often involving purification steps such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2,3,9,10-Tetrafluoro-6,13-dihydropentacen-6-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove the fluorine atoms or convert the hydroxyl group to a hydrogen atom.
Substitution: Fluorine atoms can be substituted with other nucleophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can replace fluorine atoms in the presence of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones, while substitution reactions can produce various fluorinated derivatives .
Scientific Research Applications
2,3,9,10-Tetrafluoro-6,13-dihydropentacen-6-OL has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex fluorinated compounds.
Biology: Investigated for its potential interactions with biological molecules due to its unique fluorinated structure.
Medicine: Explored for its potential use in drug development, particularly in designing fluorinated pharmaceuticals.
Industry: Utilized in the production of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism by which 2,3,9,10-Tetrafluoro-6,13-dihydropentacen-6-OL exerts its effects involves interactions with molecular targets such as enzymes or receptors. The fluorine atoms enhance the compound’s lipophilicity and stability, allowing it to interact more effectively with hydrophobic regions of proteins or cell membranes. This can lead to modulation of biological pathways and potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2,3,6,7-Tetrafluoro-9,10-anthraquinone: Another fluorinated compound with similar structural features but different functional groups.
2,3,5,6-Tetrafluoro-4-(trifluoromethyl)aniline: A fluorinated aromatic amine with distinct chemical properties.
Uniqueness
2,3,9,10-Tetrafluoro-6,13-dihydropentacen-6-OL is unique due to its specific arrangement of fluorine atoms and the presence of a hydroxyl group.
Properties
CAS No. |
919273-17-9 |
|---|---|
Molecular Formula |
C22H12F4O |
Molecular Weight |
368.3 g/mol |
IUPAC Name |
2,3,9,10-tetrafluoro-6,13-dihydropentacen-6-ol |
InChI |
InChI=1S/C22H12F4O/c23-18-6-10-1-14-3-15-2-11-7-19(24)21(26)9-13(11)5-17(15)22(27)16(14)4-12(10)8-20(18)25/h1-2,4-9,22,27H,3H2 |
InChI Key |
UPKAADWWSUGRCP-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=C3C=C(C(=CC3=C2)F)F)C(C4=C1C=C5C=C(C(=CC5=C4)F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


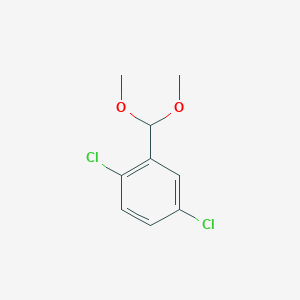
methanone](/img/structure/B12636667.png)
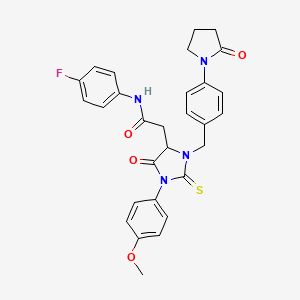
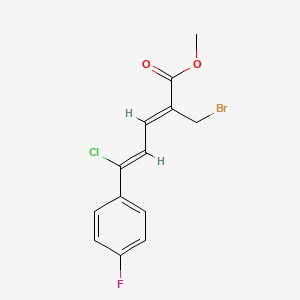
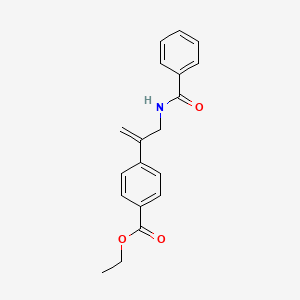
![2-(2-Phenylpropan-2-yl)-5-[(2R)-pyrrolidin-2-yl]-2H-tetrazole](/img/structure/B12636680.png)
![(3aR,6aS)-5-[(2-chlorophenyl)methyl]-1-[(3,4-dihydroxyphenyl)methyl]spiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-2',4,6-trione](/img/structure/B12636682.png)
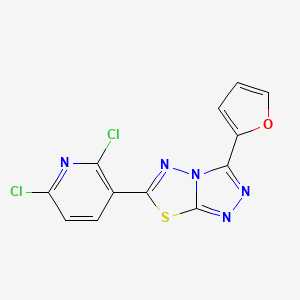
![tert-butyl (3S)-3-{[4-(cyclohexylcarbamoyl)piperidin-1-yl]carbonyl}-3,4-dihydroisoquinoline-2(1H)-carboxylate](/img/structure/B12636691.png)
![8a-methyl-5-methylidene-3-[(octadecylamino)methyl]-3a,4,4a,6,7,8,9,9a-octahydro-3H-benzo[f][1]benzofuran-2-one](/img/structure/B12636707.png)
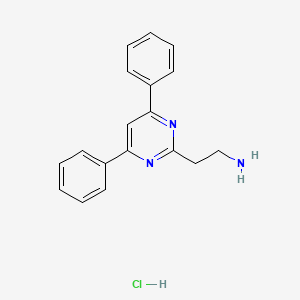
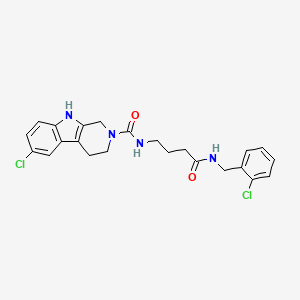
![1H-Pyrrolo[2,3-b]pyridin-6-amine, 3-(4-piperidinyl)-](/img/structure/B12636735.png)
![5-(1-acetylpiperidin-4-yl)-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-1-carboxylic acid](/img/structure/B12636737.png)
